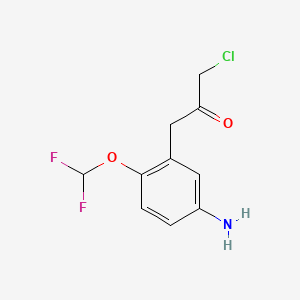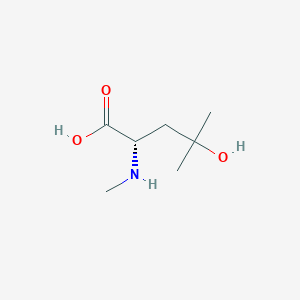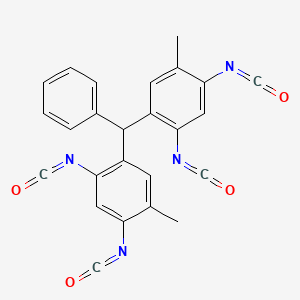
Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl(dimethyl)silyl group and a pent-2-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate typically involves multiple steps, starting from readily available precursors. One common approach might involve the protection of a cyclohexanol derivative with a tert-butyl(dimethyl)silyl group, followed by esterification with a pent-2-enoic acid derivative. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the degree of unsaturation or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups or replace existing ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: The compound might be studied for its biological activity or as a potential drug candidate.
Medicine: Its structural features could make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate include other cyclohexyl derivatives with different substituents or ester groups. Examples might include:
- Methyl (Z)-5-((1R,2S)-2-hydroxycyclohexyl)pent-2-enoate
- Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)hex-2-enoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butyl(dimethyl)silyl group provides steric protection and influences the compound’s reactivity, while the (Z)-configuration of the pent-2-enoate ester affects its chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
101859-37-4 |
|---|---|
Molekularformel |
C18H34O3Si |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
methyl (Z)-5-[(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C18H34O3Si/c1-18(2,3)22(5,6)21-16-13-9-7-11-15(16)12-8-10-14-17(19)20-4/h10,14-16H,7-9,11-13H2,1-6H3/b14-10-/t15-,16+/m1/s1 |
InChI-Schlüssel |
JBWWINHRYASNGL-QWDMWISKSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@@H]1CC/C=C\C(=O)OC |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1CCC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
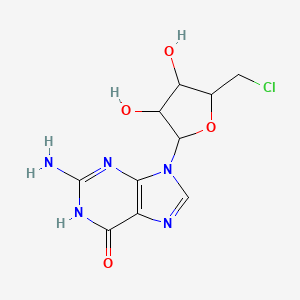
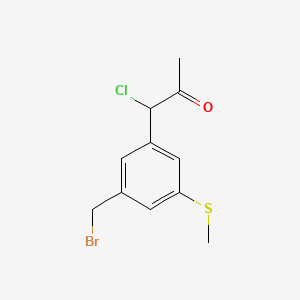
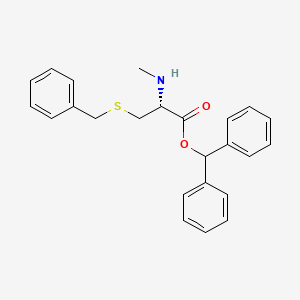
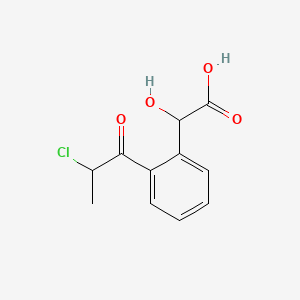
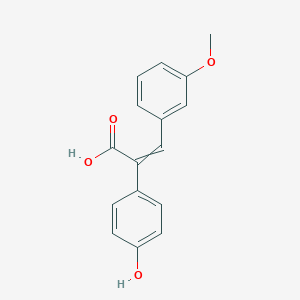
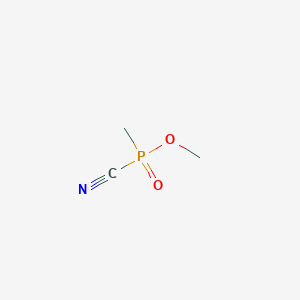
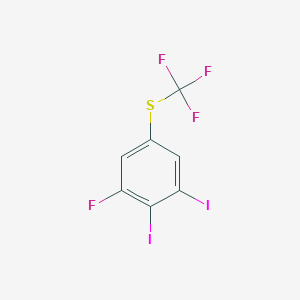
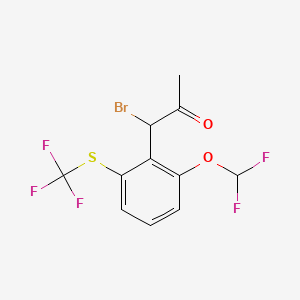
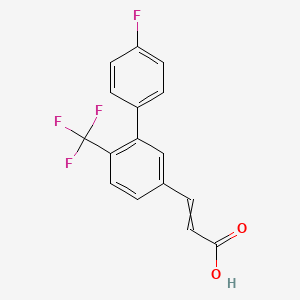
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
